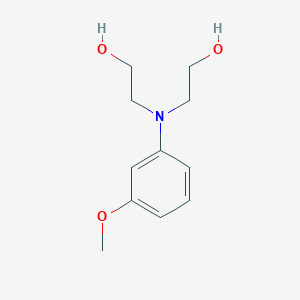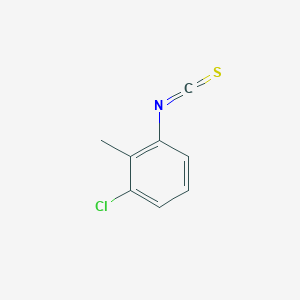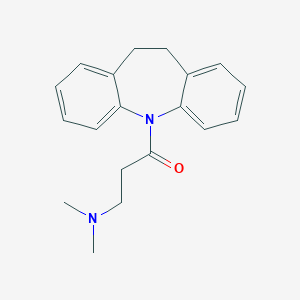
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- involves the inhibition of neurotransmitter uptake and the enhancement of neurotransmitter release. The compound has been found to have an effect on the dopamine, norepinephrine, and serotonin systems, which are important for the regulation of mood, motivation, and reward.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include an increase in dopamine, norepinephrine, and serotonin levels in the brain. This increase in neurotransmitter levels has been found to have an effect on mood, motivation, and reward. The compound has also been found to have an effect on blood pressure and heart rate, which may have implications for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- in lab experiments include its ability to affect neurotransmitter systems, which are important for the regulation of mood, motivation, and reward. The compound is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, the compound has limitations in terms of its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include the investigation of its potential as a drug target for the treatment of various diseases, such as depression and addiction. Further research is also needed to fully understand the mechanism of action of the compound and its potential toxicity. Additionally, the development of new synthesis methods and the optimization of current methods may lead to the production of more efficient and cost-effective methods of producing the compound.
Métodos De Síntesis
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been achieved using various methods. One method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionyl chloride in the presence of a base. Another method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionitrile in the presence of a reducing agent. These methods have been found to be effective in producing the compound in high yields.
Aplicaciones Científicas De Investigación
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where the compound has been found to have an effect on neurotransmitter release and uptake. Another area of research is in the field of pharmacology, where the compound has been found to have potential as a drug target for the treatment of various diseases.
Propiedades
Número CAS |
16488-04-3 |
|---|---|
Nombre del producto |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- |
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-20(2)14-13-19(22)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3 |
Clave InChI |
MLUPYKODOKSLBI-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
SMILES canónico |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Otros números CAS |
16488-04-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



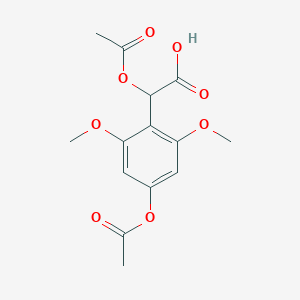
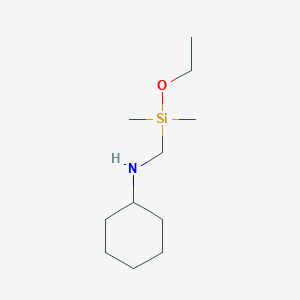
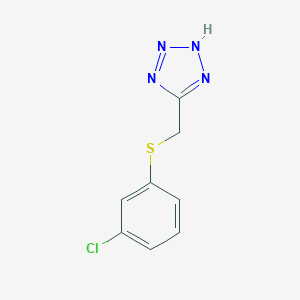
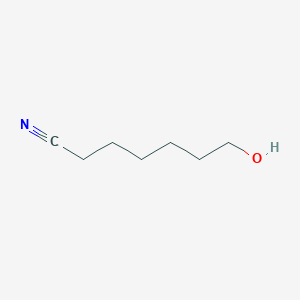
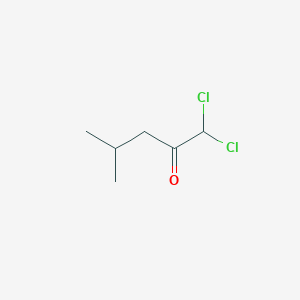
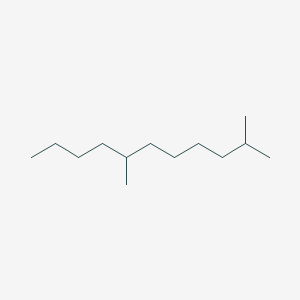
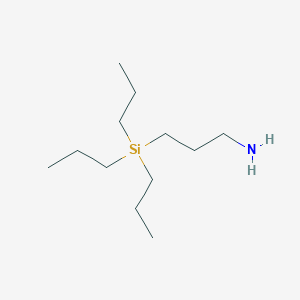
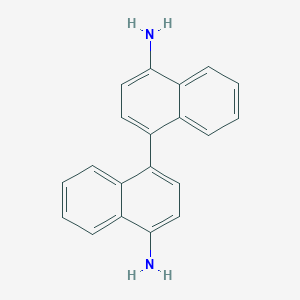


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
